molecular formula C12H17NO B2436015 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine CAS No. 27328-13-8

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Cat. No.: B2436015
CAS No.: 27328-13-8
M. Wt: 191.274
InChI Key: RPAIBBVQYAJERF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 2 and 6, and a tetrahydro-pyran-4-yl group at position 4 on the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with tetrahydro-4-pyranyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-pyran-4-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Pyridine derivatives with substituted functional groups.

Scientific Research Applications

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be used as a precursor in the manufacture of dyes, pigments, and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.

Comparison with Similar Compounds

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2,6-Dimethylpyridine: Lacks the tetrahydro-pyran-4-yl group, making it less versatile in certain applications.

    4-(Tetrahydro-pyran-4-yl)-pyridine: Lacks the methyl groups at positions 2 and 6, which can affect its chemical reactivity and biological activity.

    2,6-Dimethyl-4-(tetrahydro-furan-4-yl)-pyridine: Contains a tetrahydro-furan-4-yl group instead of a tetrahydro-pyran-4-yl group, leading to differences in chemical and physical properties.

The presence of both the methyl groups and the tetrahydro-pyran-4-yl group in this compound makes it a unique compound with distinct properties and applications.

Properties

IUPAC Name

2,6-dimethyl-4-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAIBBVQYAJERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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